Antimycobacterial Potency: Head-to-Head Comparison of Nicotinic Acid Hydrazide vs. Isoniazid Against M. tuberculosis and M. phlei
Nicotinic acid hydrazide (NAH) is a positional isomer of the first-line antitubercular drug isoniazid (INH, isonicotinic acid hydrazide). In standardized antimicrobial assays, the difference in hydrazide substitution position (3-pyridine vs. 4-pyridine) produces a >20-fold reduction in antimycobacterial potency. NAH exhibits an MIC of 2.0 µg/mL against M. tuberculosis BCG, whereas INH is typically active in the 0.025-0.05 µg/mL range . A separate head-to-head study in M. phlei found NAH inhibitory at 500 µg/mL, compared to INH at 25 µg/mL—a 20-fold potency difference [1]. This quantitative disparity positions NAH not as an antitubercular candidate but as an essential negative control and mechanistic probe for validating INH target engagement studies.
| Evidence Dimension | Antimycobacterial inhibitory activity (MIC) |
|---|---|
| Target Compound Data | MIC = 2.0 µg/mL (M. tuberculosis BCG); 500 µg/mL (M. phlei) |
| Comparator Or Baseline | Isoniazid (INH): MIC = ~0.025-0.05 µg/mL (M. tuberculosis); 25 µg/mL (M. phlei) |
| Quantified Difference | ≥20-fold higher MIC for NAH (lower potency) in both M. tuberculosis and M. phlei models |
| Conditions | M. tuberculosis BCG (broth microdilution); M. phlei growth inhibition assay |
Why This Matters
For researchers investigating isoniazid mechanism of action, NAH provides a structurally matched negative control with quantifiably distinct activity, enabling rigorous target validation and reducing experimental false positives.
- [1] Davis WB, Weber MM. Specificity of Isoniazid on Growth Inhibition and Competition for an Oxidized Nicotinamide Adenine Dinucleotide Regulatory Site on the Electron Transport Pathway in Mycobacterium phlei. Antimicrob Agents Chemother. 1977;12(2):213-218. View Source
